molecular formula C19H31BN2O2Si B13714913 2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester

2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester

Cat. No.: B13714913
M. Wt: 358.4 g/mol
InChI Key: HUBQCBDFAZMDBC-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based boronic acid pinacol ester featuring a tert-butyldimethylsilyl (TBS)-protected ethynyl group at the 2-position and a methyl group at the 4-position. The boronic ester moiety at the 5-position enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl or heteroaryl systems . Its CAS number is 1073355-13-1 , and the TBS group enhances steric protection and lipophilicity, which can influence solubility and reactivity .

Properties

Molecular Formula

C19H31BN2O2Si

Molecular Weight

358.4 g/mol

IUPAC Name

tert-butyl-dimethyl-[2-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]ethynyl]silane

InChI

InChI=1S/C19H31BN2O2Si/c1-14-15(20-23-18(5,6)19(7,8)24-20)13-21-16(22-14)11-12-25(9,10)17(2,3)4/h13H,1-10H3

InChI Key

HUBQCBDFAZMDBC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C)C#C[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester typically involves the reaction of tert-butyl-dimethylsilylacetylene with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .

Scientific Research Applications

2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester has several scientific research applications:

    Chemistry: It is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester involves its ability to form stable boron-carbon bonds. This property makes it an effective reagent in cross-coupling reactions, where it facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions include the activation of palladium catalysts and the transfer of boron groups to organic substrates .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Reactivity Notes
Target Compound C17H29BN2O2Si ~344.3 2-TBS-ethynyl, 4-methyl High lipophilicity due to TBS; steric hindrance may slow coupling kinetics
2-(Morpholino)pyrimidine-5-boronic Acid Pinacol Ester () C13H20BN3O3 277.13 2-morpholino Improved aqueous solubility; morpholine enhances hydrogen-bonding capacity
2-(Trifluoromethyl)pyrimidine-5-boronic Acid Pinacol Ester () C11H14BF3N2O2 290.05 2-trifluoromethyl Electron-withdrawing CF3 group increases electrophilicity, accelerating coupling
2-Amino-4-methoxypyrimidine-5-boronic Acid Pinacol Ester () C12H18BN3O3 263.11 2-amino, 4-methoxy Amino group enables further functionalization (e.g., amidation); moderate solubility
2-(4-(N-Boc)piperazin-1-yl)pyrimidine-5-boronic Acid Pinacol Ester () C19H30BN3O4 375.28 4-Boc-piperazinyl Boc-protected amine allows deprotection for late-stage diversification; bulky substituent

Reactivity in Cross-Coupling Reactions

  • The methyl group at the 4-position may stabilize the pyrimidine ring electronically .
  • Morpholino Analog (): The morpholine substituent, being electron-rich, may improve oxidative addition with palladium catalysts, enhancing reaction rates compared to the TBS variant .

Key Research Findings

  • Steric Effects: The TBS group in the target compound reduces aqueous solubility (logP ~3.5 estimated) compared to morpholino (logP ~1.2) or amino analogs, as evidenced by chromatographic elution profiles in .
  • Synthetic Utility : In , Miyaura and Suzuki highlight that bulky boronic esters often require ligand-accelerated catalysis (e.g., XPhos) for efficient coupling, aligning with the target compound’s reactivity profile .
  • Safety Considerations: Like other boronic esters, the target compound requires handling in inert atmospheres to prevent hydrolysis.

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